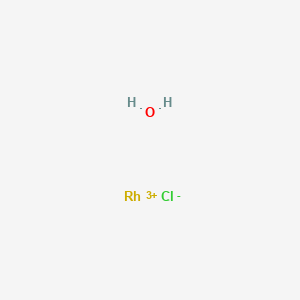
Rhodium(3+);chloride;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhodium(3+);chloride;hydrate, also known as rhodium trichloride hydrate, is a compound consisting of rhodium, chlorine, and water molecules. It is commonly used in various chemical reactions and industrial applications due to its catalytic properties. The compound typically appears as a red-brown solid and is soluble in water, hydroxide, and cyanide solutions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Rhodium(3+);chloride;hydrate can be synthesized by reacting rhodium metal with chlorine gas at elevated temperatures (200-300°C). The reaction is as follows:
2Rh+3Cl2→2RhCl3
Alternatively, the compound can be prepared by treating hydrated rhodium(III) oxide with hydrochloric acid .
Industrial Production Methods
In industrial settings, this compound is produced by dissolving rhodium powder in hydrochloric acid within an electrolytic tank. The solution is then filtered, distilled, and crystallized to obtain the hydrated form of rhodium chloride .
Análisis De Reacciones Químicas
Types of Reactions
Rhodium(3+);chloride;hydrate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to lower oxidation states of rhodium.
Substitution: It can participate in ligand substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Ligands such as ammonia, phosphines, and olefins can replace chloride ions under appropriate conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state rhodium compounds.
Reduction: Formation of rhodium(I) or rhodium(0) complexes.
Substitution: Formation of rhodium complexes with new ligands, such as [RhCl(NH_3)_5]Cl_2.
Aplicaciones Científicas De Investigación
Rhodium(3+);chloride;hydrate is widely used in scientific research due to its catalytic properties. Some of its applications include:
Chemistry: Used as a catalyst in hydrogenation, oxidation, and hydroformylation reactions.
Biology: Investigated for its potential use in biological systems and as a catalyst in biochemical reactions.
Medicine: Explored for its potential in cancer treatment and as a component in drug formulations.
Industry: Utilized in the production of acetic acid, isomerization of alkenes, and reduction of aromatic rings
Mecanismo De Acción
The mechanism of action of rhodium(3+);chloride;hydrate involves its ability to coordinate with various ligands and facilitate chemical transformations. The compound can form complexes with substrates, enabling catalytic cycles that lead to the desired products. The molecular targets and pathways involved depend on the specific reaction and ligands used .
Comparación Con Compuestos Similares
Rhodium(3+);chloride;hydrate can be compared with other similar compounds, such as:
- Rhodium(III) fluoride
- Rhodium(III) bromide
- Rhodium(III) iodide
- Cobalt(II) chloride
- Iridium(III) chloride
- Ruthenium(III) chloride
- Palladium(II) chloride
Uniqueness
This compound is unique due to its high catalytic activity and versatility in various chemical reactions. Unlike its lighter congener cobalt, which does not form a stable trichloride, this compound is stable and widely used in homogeneous catalysis .
Propiedades
Fórmula molecular |
ClH2ORh+2 |
|---|---|
Peso molecular |
156.37 g/mol |
Nombre IUPAC |
rhodium(3+);chloride;hydrate |
InChI |
InChI=1S/ClH.H2O.Rh/h1H;1H2;/q;;+3/p-1 |
Clave InChI |
OHAZQUAGLMWHLK-UHFFFAOYSA-M |
SMILES canónico |
O.[Cl-].[Rh+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



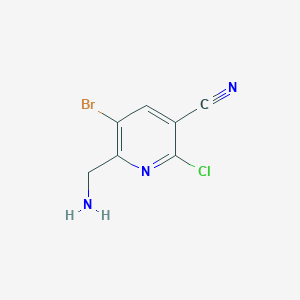
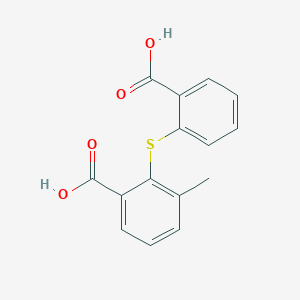
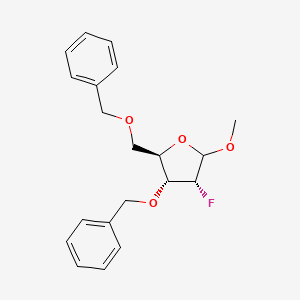
![Methyl 4'-(acetylamino)[1,1'-biphenyl]-3-carboxylate](/img/structure/B13921108.png)

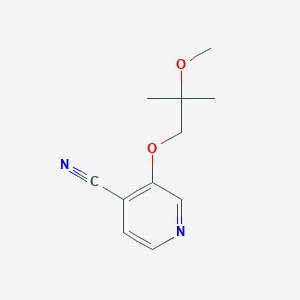
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,5,6,9,11,17,37-heptahydroxy-1-methoxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13921132.png)
![2-(2-Ethylhexyl)-5,6-difluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13921135.png)

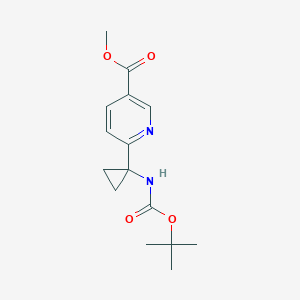
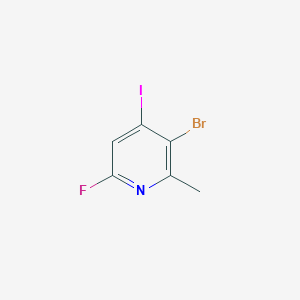

![5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine;hydrochloride](/img/structure/B13921175.png)
